Dicreatine citrate

Description

Properties

IUPAC Name |

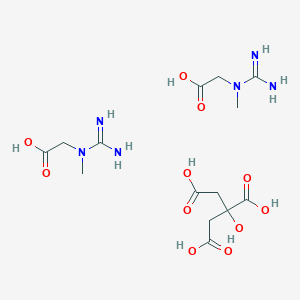

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYYMRRIOBTNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dicreatine Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a salt composed of two molecules of creatine and one molecule of citric acid, is a compound of interest in nutritional and pharmaceutical research due to the potential for enhanced solubility and bioavailability of creatine. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and analytical characterization are presented. Key quantitative data are summarized in structured tables, and relevant biological signaling pathways influenced by creatine are illustrated with diagrams. This document is intended to serve as a valuable resource for researchers engaged in the study of creatine derivatives and their potential applications.

Introduction

Creatine, an endogenous compound pivotal for cellular energy homeostasis, is widely utilized as a nutritional supplement to enhance physical performance and is under investigation for various therapeutic applications. However, the limited solubility of creatine monohydrate has prompted the development of various creatine salts to improve its physicochemical properties. This compound is one such salt, formed by the reaction of creatine and citric acid in a 2:1 molar ratio. This guide outlines the synthesis and detailed characterization of this compound for research purposes.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of creatine monohydrate with citric acid in an appropriate solvent. The following protocol is based on established methods for the preparation of creatine salts.[1]

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Creatine Monohydrate (C₄H₉N₃O₂·H₂O, MW: 149.15 g/mol ), high purity

-

Anhydrous Citric Acid (C₆H₈O₇, MW: 192.12 g/mol ), analytical grade

-

Anhydrous Methanol (CH₃OH), reagent grade

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 19.21 g (0.1 mol) of anhydrous citric acid to 500 mL of anhydrous methanol.

-

Dissolution: Stir the mixture at room temperature until the citric acid is completely dissolved.

-

Addition of Creatine Monohydrate: To the stirred solution, add 29.83 g (0.2 mol) of creatine monohydrate.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain stirring for 4-6 hours.

-

Crystallization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization of the product. Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold anhydrous methanol (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆N₆O₁₁ | [2] |

| Molecular Weight | 454.39 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | Approximately 146 °C | [1] |

| Creatine Content (w/w) | Approximately 57.7% | [1] |

| Solubility | Higher than creatine monohydrate in water | [3] |

Spectroscopic and Analytical Characterization Protocols

The following are detailed protocols for the key analytical techniques used to characterize this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Objective: To identify the proton environments in the molecule.

-

Protocol: Dissolve 5-10 mg of this compound in deuterium oxide (D₂O). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals:

-

-

¹³C NMR Spectroscopy:

-

Objective: To identify the carbon environments in the molecule.

-

Protocol: Dissolve 20-30 mg of this compound in D₂O. Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

-

Expected Signals:

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol: Prepare a KBr pellet containing a small amount of this compound or use an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid and hydroxyl groups of citric acid (~3300-2500 cm⁻¹).[11][12]

-

N-H stretching vibrations from the guanidinium group of creatine (~3400-3100 cm⁻¹).

-

C=O stretching from the carboxylic acids of both creatine and citric acid (~1750-1680 cm⁻¹).[11][12]

-

C=N stretching of the guanidinium group (~1660 cm⁻¹).

-

Characteristic fingerprint region with C-N, C-O, and C-C stretching and bending vibrations.[13][14]

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol: Use electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes. Dissolve a small amount of this compound in a suitable solvent like methanol/water.

-

Expected Ions:

-

Positive Mode: [Creatine + H]⁺ at m/z 132.

-

Negative Mode: [Citric Acid - H]⁻ at m/z 191.

-

The intact this compound ion may be difficult to observe due to its salt nature and tendency to dissociate in solution.

-

3.2.4. X-ray Powder Diffraction (XRPD)

-

Objective: To analyze the crystalline structure of the solid.

-

Protocol: A finely ground sample of this compound is placed on a sample holder and analyzed using a powder X-ray diffractometer.

-

Expected Result: A unique diffraction pattern that is distinct from that of creatine monohydrate and citric acid, confirming the formation of a new crystalline phase.[15][16]

Characterization Workflow

Biological Context: Relevant Signaling Pathways

Creatine supplementation has been shown to influence key signaling pathways involved in muscle metabolism, growth, and energy homeostasis.

Akt/mTOR Signaling Pathway

Creatine is suggested to enhance muscle protein synthesis in part by modulating the Akt/mTOR pathway. This pathway is a central regulator of cell growth and proliferation.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Creatine's role in energy buffering can impact this pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided protocols and expected analytical data will aid researchers in the preparation and validation of this compound for further investigation. The elucidation of its interaction with key cellular signaling pathways underscores the importance of continued research into creatine derivatives for both performance enhancement and therapeutic applications.

References

- 1. US6211407B1 - this compound and tricreatine citrate and method of making same - Google Patents [patents.google.com]

- 2. This compound | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Citric acid(77-92-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. Citric acid(77-92-9) 13C NMR spectrum [chemicalbook.com]

- 9. Citric acid monohydrate(5949-29-1) 13C NMR [m.chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of Dicreatine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a salt formed from creatine and citric acid, is a substance of interest in the fields of pharmaceutical and nutritional sciences. Its physicochemical properties are critical to its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting point, solubility, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological signaling pathways influenced by creatine.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, primarily in muscle and brain tissue. In supplementation, various forms of creatine have been developed to enhance its physical and physiological properties. This compound is a salt composed of two creatine cations and one citrate dianion.[1] Understanding its fundamental physicochemical properties is essential for the development of stable, effective, and bioavailable formulations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, offering a comparative look at related creatine compounds where data is available.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆N₆O₁₁ | [2] |

| Molecular Weight | 454.39 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Creatine Content | Approximately 57.7% (wt.) | [3] |

Table 2: Melting Point of Creatine and its Salts

| Compound | Melting Point (°C) | Reference |

| This compound | ~146 | [3] |

| Tricreatine Citrate | ~154 | [3] |

| Creatine Monohydrate | Decomposes at ~255 | [4] |

Table 3: Aqueous Solubility of Creatine and its Salts at 25°C

| Compound | Solubility (g/L) | Reference |

| This compound | Higher than creatine and creatine monohydrate | [5] |

| Creatine Monohydrate | ~14 | [6] |

| Creatine | ~13.3 (at 18°C) | [4] |

Table 4: Intrinsic Dissolution Rate of Creatine Compounds

| Compound | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) | Reference |

| This compound | 7.61 | [7] |

| Creatine | 6.92 | [7] |

| Creatine Monohydrate | 5.18 | [7] |

pKa and Stability

A specific pKa value for this compound is not available in the reviewed literature. However, the pKa values of its constituent molecules, creatine and citric acid, provide insight into the nature of the salt. Creatine is a weak base with a pKb of 11.02 at 25°C, and it can form salts with strong acids (pKa < 3.98).[8] Citric acid is a tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40. The first pKa of citric acid is low enough to form a salt with creatine.[6][9]

The stability of creatine is highly dependent on pH and temperature. In aqueous solutions, creatine can degrade to creatinine through an intramolecular cyclization reaction.[6] This degradation is accelerated at lower pH values and higher temperatures.[6]

A study on an effervescent formulation containing this compound found that in solution, it dissociates to creatine, which then degrades.[10] In this specific formulation, 90% degradation of creatine was observed within 45 days at room temperature, while at refrigerated conditions (4°C), the degradation was approximately 80% over the same period.[10] The pH of the room temperature samples increased from 3.6 to 4.5 during storage.[10] In the solid state, however, this compound showed no conversion to creatine under various humidity conditions.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a fundamental technique for the quantification of creatine and its degradation product, creatinine, and can be readily applied to the analysis of this compound.

-

Objective: To determine the concentration of this compound (by analyzing its creatine content) and creatinine in a sample.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatographic Conditions (example):

-

Column: A porous graphitic carbon column or a C18 column can be used.[11][12]

-

Mobile Phase: A simple mobile phase can consist of an aqueous solution of an ammonium salt, such as 0.045 M ammonium sulfate in water.[12] Alternatively, a mixture of water, acetonitrile, and an acid like trifluoroacetic acid (TFA) can be employed.[11]

-

Detection: UV detection at approximately 205-220 nm.[12][14]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C.[13][15]

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to creatine and creatinine based on their retention times, determined using standard solutions.

-

Quantify the amount of each compound by comparing the peak areas to a standard curve generated from solutions of known concentrations.

-

Melting Point Determination

-

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

-

Instrumentation: A capillary melting point apparatus.

-

Procedure:

-

Finely powder the this compound sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

Saturated Solubility Determination

-

Objective: To determine the maximum amount of this compound that can dissolve in a given amount of solvent at a specific temperature.

-

Procedure:

-

Add an excess amount of this compound to a known volume of solvent (e.g., deionized water) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Withdraw a known volume of the clear supernatant.

-

Dilute the supernatant to a suitable concentration and analyze the creatine content using a validated HPLC method (as described in 4.1).

-

Calculate the concentration of this compound in the saturated solution.

-

Intrinsic Dissolution Rate (IDR) Determination

-

Objective: To measure the dissolution rate of a pure substance from a constant surface area.

-

Instrumentation: A rotating disk intrinsic dissolution apparatus (Wood's apparatus).

-

Procedure:

-

Prepare a compact disc of this compound by compressing a known weight of the powder in a die at a specific pressure. The surface area of the disc should be well-defined (e.g., 0.5 cm²).[16]

-

Mount the die in the holder of the rotating disk apparatus.

-

Immerse the disc in a known volume of dissolution medium (e.g., buffered solution at a specific pH) maintained at a constant temperature (e.g., 37°C).

-

Rotate the disc at a constant speed (e.g., 100 rpm).[17]

-

Withdraw samples of the dissolution medium at predetermined time intervals.

-

Analyze the concentration of dissolved creatine in each sample using HPLC.

-

Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.[16]

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Objective: To study the thermal transitions of this compound as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or phase transitions.[18]

-

X-Ray Powder Diffraction (XRPD)

-

Objective: To characterize the crystalline structure of this compound.

-

Instrumentation: An X-ray powder diffractometer.

-

Procedure:

-

Place a small amount of the powdered this compound sample on a sample holder.

-

Expose the sample to a monochromatic X-ray beam.

-

The diffractometer measures the intensity of the scattered X-rays as a function of the scattering angle (2θ).

-

The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the crystalline structure of the compound.[19]

-

Signaling Pathways and Experimental Workflows

The biological effects of creatine are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Caption: Simplified overview of the mTOR signaling pathway influenced by creatine.

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of this compound. Key quantitative data for melting point and intrinsic dissolution rate have been presented, along with qualitative and semi-quantitative information on solubility and stability. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. The diagrams of the creatine kinase system and mTOR pathway provide a visual context for the biological significance of creatine. Further research to establish a definitive pKa value and a comprehensive stability profile under various conditions would be beneficial for the continued development and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6211407B1 - this compound and tricreatine citrate and method of making same - Google Patents [patents.google.com]

- 4. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [researchworks.creighton.edu]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Cellular Journey of Dicreatine Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine citrate, a synthetically produced form of creatine bound to citric acid, has garnered attention in the fields of sports nutrition and clinical research. Its purported advantages, such as enhanced solubility, are of significant interest for optimizing creatine delivery and efficacy. This technical guide provides a comprehensive overview of the current scientific understanding of the cellular uptake and metabolism of this compound. It is crucial to note that the available evidence strongly indicates that this compound dissociates into its constituent parts—creatine and citrate—in an aqueous environment prior to cellular interaction. Therefore, this document will detail the cellular journey of these two molecules following their dissociation.

Physicochemical Properties and Dissociation

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. A key characteristic of this compound is its higher intrinsic dissolution rate compared to the more common creatine monohydrate.[1] In aqueous solutions, such as cell culture media or the gastrointestinal tract, this compound readily dissociates into free creatine and citrate ions.[1][2] This dissociation is a critical first step that dictates the subsequent cellular uptake and metabolic pathways.

The stability of the dissociated creatine in solution is a factor to consider, as it can non-enzymatically convert to creatinine, particularly at room temperature and in acidic conditions.[2]

Table 1: Comparative Dissolution Rates

| Compound | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) |

| This compound | 7.61[1] |

| Creatine | 6.92[1] |

| Creatine Monohydrate | 5.18[1] |

Cellular Uptake Mechanisms

Following dissociation, creatine and citrate are transported into the cell via distinct mechanisms.

Creatine Uptake

The cellular uptake of creatine is a well-characterized process mediated by a specific transporter protein.

-

The Creatine Transporter (CrT): Creatine is actively transported into cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8.[3] This transporter is expressed in various tissues, with high levels found in skeletal muscle and the brain. The dependence on sodium and chloride ions highlights the active nature of this transport process.

Citrate Uptake

Citrate, being a key intermediate in cellular metabolism, also has dedicated transport systems to facilitate its entry into cells. The specific transporters involved can vary depending on the cell type.

-

Sodium-Dependent Citrate Transporter (NaCT): Encoded by the SLC13A5 gene, NaCT is a key transporter for citrate uptake from the extracellular environment.[4]

-

Other Anion Transporters: Various other organic anion transporters may also contribute to citrate uptake.

The following diagram illustrates the proposed pathway from extracellular this compound to the intracellular metabolism of its components.

Caption: Dissociation of this compound and subsequent cellular uptake and metabolism of creatine and citrate.

Intracellular Metabolism

Once inside the cell, creatine and citrate enter their respective metabolic pathways.

Metabolism of Creatine

The primary metabolic fate of intracellular creatine is its phosphorylation to form phosphocreatine, a high-energy phosphate compound that serves as a temporal energy buffer.

-

Creatine Kinase (CK): This enzyme catalyzes the reversible transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.[3] This reaction is crucial for maintaining ATP homeostasis in cells with high and fluctuating energy demands, such as muscle and nerve cells.

Metabolism of Citrate

Intracellular citrate is a central node in cellular metabolism with several potential fates.

-

Tricarboxylic Acid (TCA) Cycle: Citrate can be transported into the mitochondria to be utilized in the TCA cycle for the production of ATP and reducing equivalents (NADH and FADH₂).

-

Fatty Acid Synthesis: In the cytoplasm, citrate is a key precursor for the synthesis of fatty acids. The enzyme ATP-citrate lyase cleaves citrate into acetyl-CoA (the building block for fatty acids) and oxaloacetate.[4]

Experimental Protocols

The investigation of the cellular uptake of this compound components typically involves in vitro cell culture models. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, is a widely used model for studying intestinal absorption.

Caco-2 Cell Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an indication of its intestinal permeability.

Objective: To determine the apparent permeability coefficient (Papp) of creatine and citrate derived from a this compound solution.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker such as Lucifer yellow.

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed HBSS.

-

A solution of this compound in HBSS is added to the apical (donor) chamber.

-

The basolateral (receiver) chamber is filled with fresh HBSS.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

-

-

Sample Analysis: The concentrations of creatine and citrate in the collected samples are quantified using a validated analytical method such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (μmol/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (μmol/cm³).

-

The following diagram outlines the workflow for a typical Caco-2 cell permeability assay.

Caption: A generalized workflow for assessing intestinal permeability using Caco-2 cells.

Quantitative Data from Literature

Direct quantitative data on the cellular uptake of this compound is limited. However, studies comparing the bioavailability of different creatine forms provide some insights. One study found no significant difference in the mean peak concentration and area under the curve (AUC) for plasma creatine levels after ingestion of isomolar amounts of creatine monohydrate and tri-creatine citrate.[5]

Table 2: Pharmacokinetic Parameters of Creatine from Different Sources (Human Study)

| Parameter | Creatine Monohydrate (CrM) | Tri-creatine Citrate (CrC) | Creatine Pyruvate (CrPyr) |

| Dose (isomolar to 4.4g creatine) | 5.0 g | 6.7 g | 7.3 g |

| Mean Peak Plasma Concentration (µmol/L) | ~750 | ~850 | ~970* |

| Area Under the Curve (AUC) (mmol·h/L) | Not significantly different from CrC | Not significantly different from CrM | Significantly higher than CrM and CrC |

*Note: This table is adapted from a study on tri-creatine citrate, but provides the most relevant available comparative data. The study showed creatine pyruvate to have a significantly higher peak concentration.[5]

Summary and Future Directions

The cellular uptake and metabolism of this compound are best understood by considering its dissociation into creatine and citrate in aqueous environments. The subsequent cellular processes are then governed by the well-established transport and metabolic pathways of these individual components. Creatine is actively transported into cells via the SLC6A8 transporter and is primarily involved in energy buffering through the creatine kinase system. Citrate is taken up by its own set of transporters and plays a central role in both energy production via the TCA cycle and as a precursor for fatty acid synthesis.

Future research should focus on directly assessing the permeability of this compound in various cell models to confirm the dissociation-before-uptake hypothesis. Furthermore, studies investigating the potential for synergistic or modulatory effects of co-delivering creatine and citrate to cells would be of significant interest. A deeper understanding of the stability of this compound under various physiological conditions will also be crucial for optimizing its formulation and delivery for both nutritional and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrate metabolism | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Dicreatine Citrate: A Technical Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of dicreatine citrate. A thorough review of the existing literature reveals a notable scarcity of direct pharmacokinetic studies specifically investigating this compound. However, the available research on closely related creatine salts, particularly tri-creatine citrate, offers valuable insights. This document synthesizes the available data, focusing on comparative pharmacokinetic parameters with the industry-standard creatine monohydrate. It details the experimental methodologies employed in these studies and presents visual representations of creatine metabolic pathways and typical experimental workflows to aid in research design and data interpretation. It is important to note that while this compound is reported to dissociate into creatine and citric acid in aqueous solutions, the quantitative pharmacokinetic data presented herein is based on studies of tri-creatine citrate as the most relevant available proxy.

Introduction to this compound

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. It is often marketed as a form of creatine with enhanced water solubility compared to the more common creatine monohydrate. In aqueous solutions, this compound is expected to dissociate into its constituent components: creatine and citric acid. Theoretically, this increased solubility could lead to faster dissolution and potentially altered absorption kinetics. However, the ultimate bioavailability of creatine from this salt is dependent on the subsequent absorption of the liberated creatine molecules.

Comparative Pharmacokinetics: Creatine Citrate vs. Creatine Monohydrate

Data Presentation

The following tables summarize the key pharmacokinetic parameters obtained from the Jäger et al. (2007) study, comparing tri-creatine citrate to creatine monohydrate.

Table 1: Mean Plasma Creatine Concentrations (µmol/L) Over Time

| Time (hours) | Creatine Monohydrate (CrM) | Tri-creatine Citrate (CrC) |

| 0 | 45.3 ± 10.7 | 42.8 ± 9.8 |

| 0.5 | 389.2 ± 112.1 | 432.5 ± 123.4 |

| 1 | 761.9 ± 107.7 | 855.3 ± 165.1 |

| 2 | 543.8 ± 98.2 | 598.7 ± 110.3 |

| 4 | 210.5 ± 45.6 | 234.1 ± 55.9 |

| 8 | 89.7 ± 18.3 | 95.4 ± 21.7 |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Creatine Monohydrate (CrM) | Tri-creatine Citrate (CrC) |

| Cmax (µmol/L) | 761.9 ± 107.7 | 855.3 ± 165.1 |

| Tmax (hours) | 1.0 ± 0.0 | 1.0 ± 0.0 |

| AUC (mmol/L·h) | 2.38 ± 0.38 | 2.63 ± 0.51 |

| Absorption Rate Constant (ka) | Not significantly different | Not significantly different |

| Elimination Rate Constant (kel) | Not significantly different | Not significantly different |

Data presented as mean ± standard deviation. Data extracted from Jäger et al. (2007).

The results indicate that while there was a trend towards a higher peak plasma concentration (Cmax) with tri-creatine citrate compared to creatine monohydrate, the difference was not statistically significant.[1] Importantly, the area under the curve (AUC), which is a measure of total bioavailability, was also not significantly different between the two forms.[1] This suggests that while the absorption kinetics may be slightly altered, the overall amount of creatine absorbed is comparable to that of creatine monohydrate.[1]

Experimental Protocols

The following is a detailed description of the methodology used in the Jäger et al. (2007) study, which serves as a representative protocol for assessing the pharmacokinetics of creatine compounds.

3.1. Study Design

A randomized, double-blind, crossover design was employed.

3.2. Participants

-

Six healthy subjects (three male, three female).

-

Age: 25.8 ± 3.9 years.

-

Body weight: 70.4 ± 12.5 kg.

-

Height: 175.2 ± 8.7 cm.

3.3. Dosing Regimen

-

Subjects ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of:

-

5.0 g Creatine Monohydrate (CrM)

-

6.7 g Tri-creatine Citrate (CrC)

-

7.3 g Creatine Pyruvate (CrPyr)

-

-

Each dose was dissolved in 450 ml of water.

-

A washout period of at least one week separated the trials.

3.4. Blood Sampling

-

Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 2, 4, and 8 hours post-ingestion.

-

Blood was collected into heparinized tubes and centrifuged to separate the plasma.

-

Plasma samples were stored at -20°C until analysis.

3.5. Analytical Method

-

Plasma creatine concentrations were determined using a colorimetric assay based on the reaction of creatine with ninhydrin.

-

The absorbance was measured spectrophotometrically.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and processes related to the study of creatine pharmacokinetics.

Caption: General metabolic pathway of orally ingested this compound.

Caption: Experimental workflow for a typical creatine pharmacokinetic study.

Conclusion

References

A Comprehensive Technical Guide to Dicreatine Citrate: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a bonded salt of creatine and citric acid, has garnered interest as a dietary supplement and research compound, primarily within the sports nutrition and human performance sectors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization, and explores the biological signaling pathways associated with its constituent components. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Chemical Formula

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. The IUPAC name for this compound is bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxypropane-1,2,3-tricarboxylic acid.[1] The formation of this salt involves an acid-base reaction where the basic guanidinium group of creatine is protonated by the carboxylic acid groups of citric acid. This interaction results in a compound with distinct physicochemical properties compared to its individual components.

Chemical Formula: C₁₄H₂₆N₆O₁₁[1]

Molecular Weight: 454.39 g/mol [1]

The structural representation of this compound involves the ionic association between the citrate anion and two creatine cations.

Physicochemical Properties

The physicochemical properties of this compound distinguish it from other forms of creatine, such as creatine monohydrate. These properties can influence its solubility, stability, and bioavailability.

| Property | Value | Reference |

| Molecular Weight | 454.39 g/mol | [1] |

| Exact Mass | 454.16595567 Da | [1] |

| Melting Point | Approximately 146 °C | [2] |

| Creatine Content | Approximately 57.7% (wt.) | [2] |

| Hydrogen Bond Donor Count | 10 | [1] |

| Hydrogen Bond Acceptor Count | 13 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Topological Polar Surface Area | 313 Ų | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the manufacturing process described in U.S. Patent 6,211,407 B1.[2] This large-scale synthesis method can be scaled down for laboratory preparation.

Materials:

-

Anhydrous methanol

-

Citric acid

-

Creatine monohydrate

Procedure:

-

Charge a suitable reactor with anhydrous methanol.

-

With continuous stirring, slowly add citric acid to the methanol. Continue stirring for 30 minutes after all the citric acid has been added to ensure complete dissolution.

-

To the methanol/citric acid mixture, gradually add creatine monohydrate. The stoichiometric ratio of creatine to citric acid should be 2:1.[2]

-

Allow the reaction to proceed, which will result in the crystallization of this compound.

-

Filter the crystallized product from the reaction mixture using a centrifuge or vacuum filtration.

-

Wash the collected solid product with anhydrous methanol to remove any unreacted starting materials or byproducts.

-

Dry the solid this compound product at 45°C ± 5°C until the loss on drying (LOD) is less than 3%.[2]

-

The final product can be ground to a free-flowing powder.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

An HPLC method can be developed to determine the purity of this compound and to quantify its creatine content. The method would separate creatine, citrate, and any potential impurities or degradation products like creatinine.

Instrumentation:

-

HPLC system with a UV or pulsed electrochemical detector.[3]

-

A suitable column, such as a reverse-phase C18 column or a porous graphitic carbon column.[4]

Mobile Phase (Example):

-

A mixture of water, acetonitrile, and an ion-pairing agent or buffer like trifluoroacetic acid (TFA) or sodium acetate.[3][5] An isocratic or gradient elution can be optimized.

Procedure (General):

-

Prepare standard solutions of creatine, citric acid, and creatinine of known concentrations.

-

Prepare a sample solution of the synthesized this compound in the mobile phase or a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the separation at a suitable wavelength (e.g., around 210 nm for UV detection) or using an electrochemical detector.[3]

-

Identify and quantify the peaks based on the retention times and peak areas of the standards.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of this compound.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small amount of the this compound sample into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify thermal events such as melting.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in this compound and confirm the salt formation by observing the characteristic peaks for the carboxylate groups of citrate and the guanidinium group of creatine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure of this compound in solution. The chemical shifts of the protons and carbons in the creatine and citrate moieties can confirm the structure of the compound.

Signaling Pathways and Biological Relevance

The biological effects of this compound are attributable to its constituent components: creatine and citrate.

Creatine Signaling in Muscle Metabolism

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle. Its primary function is to act as a temporal and spatial energy buffer through the phosphocreatine (PCr)/creatine kinase (CK) system. Beyond its bioenergetic role, creatine has been shown to influence muscle protein synthesis and hypertrophy through various signaling pathways.

One of the key pathways modulated by creatine is the mTOR (mammalian target of rapamycin) signaling pathway .[6][7][8] mTOR is a central regulator of cell growth, proliferation, and protein synthesis.

Creatine Signaling Pathway in Muscle Cells

Caption: Creatine's influence on the mTOR signaling pathway.

Citrate in Cellular Metabolism

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. It also plays a role in fatty acid synthesis. In the context of exercise, citrate levels can influence energy metabolism.[9][10] Ingestion of citrate salts has been investigated for their potential to induce a state of metabolic alkalosis, which could buffer the acid produced during high-intensity exercise, although the performance-enhancing effects are debated.[9][11][12]

Conclusion

This compound is a chemically distinct form of creatine with specific physicochemical properties that may offer advantages in terms of solubility and stability in aqueous solutions. This technical guide has provided a comprehensive overview of its molecular structure, methods for its synthesis and characterization, and the known biological signaling pathways of its components. The provided experimental frameworks can serve as a foundation for further research and development in the fields of nutritional science, pharmacology, and drug development. Further studies are warranted to fully elucidate the bioavailability and efficacy of this compound in comparison to other creatine salts.

References

- 1. This compound | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6211407B1 - this compound and tricreatine citrate and method of making same - Google Patents [patents.google.com]

- 3. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. sportsmedoa.com [sportsmedoa.com]

- 8. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of citrate loading on exercise performance, acid-base balance and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of sodium citrate supplementation on competitive performance and lactate level of elite fitness challenge athletes: A crossover, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jssm.org [jssm.org]

- 12. Effect of sodium citrate on performance and metabolism of human skeletal muscle during supramaximal cycling exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Dicreatine Citrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stoichiometric relationship between creatine and citric acid in the formation of dicreatine citrate, a compound of interest for researchers, scientists, and professionals in drug development. This document elucidates the precise molar ratio, details the experimental protocols for its synthesis, and presents relevant biochemical context through structured data and visualizations.

Core Stoichiometry and Molecular Composition

This compound is a salt formed from the reaction of creatine and citric acid. The defining characteristic of this compound is its precise 2:1 stoichiometric ratio of creatine to citric acid.[1] This means that for every two molecules of creatine, there is one molecule of citric acid. This ratio is crucial in distinguishing it from other creatine-citric acid salts, such as monocreatine citrate (1:1 ratio) and tricreatine citrate (3:1 ratio).[1]

The formation of this compound involves the interaction between two creatine cations and one citrate dianion.[1] This molecular arrangement has implications for the compound's physical and chemical properties, including its molecular weight and creatine content.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its constituent components.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Creatine | C₄H₉N₃O₂ | 131.13 |

| Citric Acid | C₆H₈O₇ | 192.12 |

| This compound | C₁₄H₂₆N₆O₁₁ | 454.39[2] |

| Parameter | Value | Reference |

| Stoichiometric Ratio (Creatine:Citric Acid) | 2:1 | [1] |

| Creatine Content (by weight) | Approximately 57.7% | [1] |

| Melting Point | Approximately 146 °C | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound on a laboratory scale can be achieved through the reaction of creatine monohydrate and citric acid in a suitable solvent. The following protocol is based on established methodologies.[1]

Materials:

-

Creatine Monohydrate (Molecular Weight: 149.13 g/mol )

-

Anhydrous Citric Acid (Molecular Weight: 192.12 g/mol )

-

Anhydrous Methanol

Procedure:

-

Charge a reaction vessel with a suitable volume of anhydrous methanol.

-

With continuous stirring, add the desired molar quantity of anhydrous citric acid to the methanol.

-

Continue stirring the mixture for approximately 30 minutes to ensure complete dissolution of the citric acid.

-

Gradually add a two-fold molar excess of creatine monohydrate to the citric acid/methanol solution. For instance, for every 1 mole of citric acid, 2 moles of creatine monohydrate should be added.

-

Allow the reaction to proceed with continuous stirring for approximately four hours at ambient temperature.

-

After the reaction period, the resulting crystalline product, this compound, is filtered from the reaction mixture.

-

The filtered product is then washed with anhydrous methanol to remove any unreacted starting materials or byproducts.

-

The purified this compound is subsequently dried to remove any residual solvent.

Analytical Characterization

To confirm the successful synthesis and the stoichiometric ratio of this compound, various analytical techniques can be employed. High-performance liquid chromatography (HPLC) with UV detection is a common method for the simultaneous determination of creatine and creatinine, a breakdown product.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more sensitive and specific method for analysis.[6]

Visualizing the Molecular and Biochemical Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthesis workflow for this compound.

Caption: Role of creatine in cellular energy metabolism.

References

- 1. US6211407B1 - this compound and tricreatine citrate and method of making same - Google Patents [patents.google.com]

- 2. This compound | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. restek.com [restek.com]

Thermal Analysis of Dicreatine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of dicreatine citrate using Differential Scanning Calorimetry (DSC). This compound, a salt formed from creatine and citric acid, is utilized in dietary supplements. Its thermal properties are crucial for understanding its stability, purity, and formulation compatibility. This document summarizes key thermal data, outlines detailed experimental protocols for DSC analysis, and presents a visual workflow of the analytical process.

Quantitative Thermal Data

The thermal characteristics of this compound and its related compounds are summarized below. The primary thermal event observed for this compound is melting. In aqueous solutions, this compound can dissociate and recrystallize as creatine monohydrate, the thermal properties of which are also included for comparative purposes.

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) | Notes |

| This compound | Melting | Not Reported | ~146 | Not Reported | Data is based on patent information; a complete DSC thermogram with enthalpy data is not readily available in public literature.[1] |

| Creatine Monohydrate | Dehydration | ~55 - 97 | ~88.3 - 125 | ~37 kJ/mol | Loss of one mole of water.[2] |

| Intramolecular Cyclization | ~230 | ~234.7 | Not Reported | Transformation into creatinine with the loss of another mole of water.[2] | |

| Melting with Decomposition | >260 | ~290 | Not Reported | The formed creatinine melts with decomposition. |

Experimental Protocols for DSC Analysis

The following section details a typical experimental protocol for the thermal analysis of a powdered sample like this compound using a standard heat-flux DSC instrument.

1. Objective: To determine the melting point and enthalpy of fusion of this compound powder.

2. Materials and Equipment:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample (powder form)

-

High-purity nitrogen gas (for purging)

-

Reference material (e.g., indium for calibration)

3. Instrument Calibration: Before sample analysis, calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium. The calibration should be performed under the same experimental conditions as the sample run.

4. Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound powder into an aluminum DSC pan using a microbalance.

-

Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer. For powdered samples, it is advisable to gently compact the powder.

-

Place a lid on the pan and seal it using a crimper. A hermetic seal is recommended to prevent any loss of volatile substances, although a pierced lid can be used if studying decomposition.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

5. DSC Measurement Procedure:

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C) and hold for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature well above the melting point (e.g., 200°C).

-

Record the heat flow as a function of temperature.

-

After the heating scan, cool the sample back to the starting temperature. A second heating scan can be performed to investigate the thermal history of the sample.

6. Data Analysis:

-

Analyze the resulting DSC thermogram to identify thermal events such as melting.

-

The melting point is typically taken as the peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak. The instrument's software is used for this calculation.

Visualizing the DSC Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound using DSC.

Caption: Workflow for DSC analysis of this compound.

References

The Solubility of Dicreatine Citrate in Aqueous Solutions: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility and stability of dicreatine citrate in aqueous solutions is paramount for designing robust and reproducible experiments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its dissolution, and insights into its relevant signaling pathways.

This compound, a salt formed from creatine and citric acid, is often utilized in supplements and research due to its enhanced solubility compared to creatine monohydrate. However, its behavior in aqueous solutions is dynamic, involving dissociation and potential degradation, which necessitates precise handling and preparation for experimental use.

Quantitative Solubility Data

The solubility of this compound in water is influenced by temperature. The data below, compiled from available literature, summarizes the saturated solubility at various temperatures.

| Temperature (°C) | Saturated Solubility of this compound (g/L) | Saturated Solubility of Creatine Monohydrate (g/L) [for comparison] |

| 4 | - | 6 |

| 20 | 29 | 14 |

| 25 | - | - |

| 37 | Value may be lower due to increased conversion to creatinine | - |

| 50 | - | 34 |

Note: The solubility of this compound can be affected by the pH of the solution. A saturated solution of this compound in water has a pH of approximately 3.2[1]. This compound dissociates into creatine and citrate in solution[2][3].

Intrinsic Dissolution Rate

The intrinsic dissolution rate provides a measure of the inherent dissolution speed of a compound under constant surface area. For this compound, this rate is notably higher than that of creatine and creatine monohydrate, indicating a faster dissolution process.

| Compound | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) |

| This compound | 7.61 |

| Creatine | 6.92 |

| Creatine Monohydrate | 5.18 |

Experimental Protocol for Determining Saturated Solubility

This protocol outlines a reliable method for determining the saturated solubility of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Deionized or distilled water (pH ≈ 6.2)

-

Borosilicate screw-capped glass bottles

-

Shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a borosilicate screw-capped glass bottle containing a known volume (e.g., 5 mL) of deionized water.

-

Equilibration: Seal the bottles and place them on a shaker or use a magnetic stirrer to agitate the solutions periodically for 48 hours at a controlled temperature (e.g., 4°C, 25°C, or 37°C) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After the equilibration period, centrifuge the samples at 1000 rpm for 10 minutes to pellet the undissolved this compound.

-

Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter. Prepare diluted solutions of the clear supernatant for analysis.

-

Quantification via HPLC: Analyze the diluted supernatant samples using a validated HPLC method to determine the concentration of creatine in the solution. This concentration represents the saturated solubility of this compound at the tested temperature.

References

Dissociation of Dicreatine Citrate into Creatine and Citric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a popular dietary supplement, is a salt formed from creatine and citric acid. In aqueous environments, it readily dissociates into its constituent components: two molecules of creatine and one molecule of citric acid. This complete dissociation is a critical factor influencing its physicochemical properties, bioavailability, and ultimately its physiological effects. This technical guide provides an in-depth analysis of the dissociation process, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and illustrating the underlying chemical transformations.

Chemical and Physical Properties of this compound

This compound is a molecular complex composed of two creatine cations and one citrate dianion.[1] Its formation involves an acid-base reaction between the basic guanidinium group of creatine and the carboxylic acid groups of citric acid. The resulting salt exhibits different physical properties compared to its individual components, notably in terms of solubility and dissolution rate.

Table 1: Physicochemical Properties of this compound and its Components

| Property | This compound | Creatine | Citric Acid |

| Molecular Formula | C₁₄H₂₆N₆O₁₁[2] | C₄H₉N₃O₂ | C₆H₈O₇ |

| Molecular Weight | 454.39 g/mol [2] | 131.13 g/mol | 192.12 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |

| Solubility in Water | Higher than creatine[3] | Sparingly soluble | Very soluble |

| Intrinsic Dissolution Rate | 7.61 mg·cm⁻²·min⁻¹[3] | 6.92 mg·cm⁻²·min⁻¹[3] | - |

The Dissociation Process in Aqueous Solution

Upon dissolution in water, this compound undergoes complete and rapid dissociation into its constituent ions: creatine and citrate. This process is a fundamental characteristic of salts in polar solvents.

Caption: Dissolution and subsequent dissociation of this compound in an aqueous environment.

The dissociation can be represented by the following equilibrium reaction:

This compound (s) ⇌ 2 Creatine⁺ (aq) + Citrate²⁻ (aq)

While the equilibrium lies heavily towards the dissociated state in dilute solutions, the concept of a formal dissociation constant (Kd) or pKa for the salt itself is not typically applied in the same manner as for a weak acid or base. Instead, the behavior of the solution is governed by the individual properties of creatine and citric acid.

Factors Influencing the Stability of Dissociated Creatine

Following dissociation, the stability of the liberated creatine becomes a crucial factor, as it can degrade into the biologically inactive creatinine. This conversion is influenced by several factors, primarily pH and temperature.

Effect of pH

The conversion of creatine to creatinine is an intramolecular cyclization reaction that is significantly influenced by the pH of the solution. Acidic conditions generally accelerate this degradation. The presence of citric acid, a weak acid, will lower the pH of the solution, thereby creating an environment that can favor the conversion of creatine to creatinine over time.

Effect of Temperature

Higher temperatures increase the rate of chemical reactions, including the degradation of creatine to creatinine. Therefore, aqueous solutions of this compound are more stable at lower temperatures.

The interplay of these factors is critical in the formulation and storage of products containing this compound.

Caption: Logical workflow of this compound dissociation and subsequent creatine degradation.

Experimental Protocols for Characterization

A comprehensive understanding of the dissociation and subsequent behavior of this compound requires robust analytical methodologies.

Quantification of Creatine and Citric Acid by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed for the simultaneous quantification of creatine and citric acid in a solution of dissolved this compound.

Table 2: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH should be controlled to ensure good peak shape and retention. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength suitable for both creatine (around 210 nm) and citric acid (around 210 nm), or a diode array detector to monitor multiple wavelengths. |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Experimental Workflow:

Caption: Experimental workflow for HPLC analysis of this compound dissociation.

Determination of the Dissociation Equilibrium (Indirectly)

While a direct pKa for the salt is not conventional, the extent of dissociation can be inferred by monitoring the concentrations of the free ions.

Potentiometric titration can be used to determine the pKa values of the individual components, creatine and citric acid, in the solution. By titrating a solution of dissolved this compound with a strong acid and a strong base, the titration curve will exhibit inflection points corresponding to the protonation/deprotonation of the citrate and creatine molecules. This data can be used to model the species distribution at different pH values.

ITC can measure the heat changes associated with the binding or dissociation of molecules. While typically used for determining binding affinities, a reverse experiment could be designed to measure the heat of dilution of a concentrated this compound solution, which would be related to the energetics of dissociation and ion solvation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to study the chemical environment of the protons in creatine and citric acid. In a solution of this compound, the chemical shifts of the protons on both molecules can be observed. Changes in these chemical shifts upon dilution or changes in pH can provide insights into the dissociation process and any potential interactions between the dissociated ions in solution.

Conclusion

This compound fully dissociates into creatine and citric acid upon dissolution in aqueous media. The physicochemical properties of the resulting solution are dictated by the individual characteristics of its components. The stability of the liberated creatine is a key consideration, with pH and temperature being critical factors that influence its degradation to creatinine. A combination of analytical techniques, including HPLC, potentiometric titration, and NMR spectroscopy, can be utilized to thoroughly characterize the dissociation process and the subsequent behavior of creatine and citric acid in solution. This understanding is paramount for the development of stable and effective formulations for research, scientific, and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Dicreatine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine citrate is a molecule of interest in the fields of nutritional supplements and pharmaceuticals, combining the ergogenic properties of creatine with the metabolic benefits of citrate. Rigorous analytical characterization is essential to ensure the purity, stability, and overall quality of this compound. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and reliable technique for the separation, identification, and quantification of this compound and its potential impurities. The method described below is adapted from established procedures for creatine and citrate analysis, optimized for the specific properties of the combined molecule.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile |

| Gradient | 5% B for 2 min, 5-95% B over 10 min, hold at 95% B for 2 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Run Time | 15 minutes |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range (e.g., 0.2 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak area of this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Caption: HPLC analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of impurities. Both 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are valuable.

Table 2: ¹H NMR Acquisition Parameters for this compound

| Parameter | Recommended Value |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterium Oxide (D₂O) |

| Temperature | 25°C |

| Pulse Program | zg30 (or similar for quantitative ¹H) |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 5 s (for quantitative analysis) |

| Acquisition Time | 4 s |

| Spectral Width | 16 ppm |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of D₂O in a 5 mm NMR tube.[1] Ensure complete dissolution.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2. For structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should also be performed.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.

-

Spectral Analysis: Integrate the signals in the ¹H spectrum. The expected signals for this compound would include singlets for the N-methyl and methylene protons of the creatine moieties, and an AB quartet or two doublets for the methylene protons of the citrate moiety. The relative integration of these signals should correspond to the stoichiometry of the molecule (2 creatine molecules to 1 citrate molecule). Chemical shifts should be referenced to an internal standard (e.g., DSS) or the residual solvent peak.

References

Application Note: Quantification of Dicreatine Citrate in Human Plasma Using High-Performance Liquid Chromatography (HPLC)

Introduction

Dicreatine citrate, a popularly used dietary supplement, is an ionic salt of creatine. Creatine is a naturally occurring nitrogenous organic acid pivotal to cellular energy metabolism, particularly in muscle and brain tissues.[1] The accurate quantification of plasma creatine levels is essential for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its metabolic fate.[1] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, specific, and reliable method for the determination of this compound in a biological matrix like human plasma.[2] This application note provides a detailed protocol for a validated HPLC assay for the quantification of this compound in human plasma.

Principle

This method employs a reversed-phase HPLC system to separate this compound from endogenous plasma components.[1] Plasma samples are first deproteinized to remove interfering proteins.[1] The supernatant is then injected into a C18 column.[1] An isocratic mobile phase allows for the separation of the analyte, which is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)[1]

-

Potassium phosphate monobasic (KH₂PO₄)[1]

-

Orthophosphoric acid (H₃PO₄)[1]

-

Water (HPLC grade)[1]

-

Human plasma (drug-free)[1]

-

0.45 µm syringe filters[1]

2. Equipment

-

HPLC system with a UV detector[1]

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

-

Analytical balance[1]

-

pH meter[1]

-

Vortex mixer[1]

-

Centrifuge[1]

-

Micropipettes[1]

3. Preparation of Solutions

-

Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. The final mobile phase can be a mixture of this buffer and acetonitrile, which should be optimized for best separation (a common starting point is 95:5 v/v buffer:acetonitrile).[1][3]

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).[1]

4. Sample Preparation

-

Pipette 200 µL of human plasma into a microcentrifuge tube.[1]

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully collect the supernatant.[1]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

5. HPLC Conditions

-

Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)[3]

-

Mobile Phase: Isocratic elution with a mixture of pH 4.0 phosphate buffer and acetonitrile.[1]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C[3]

-

Detection: UV at 210 nm

6. Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The performance of the HPLC method for the quantification of creatine, which serves as a strong proxy for this compound analysis, is summarized below.

Table 1: HPLC Method Validation Parameters for Creatine Quantification in Plasma

| Parameter | Result | Reference |

| Linearity Range | 1-100 µg/mL | [2][4] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Lower Limit of Quantification (LLOQ) | 5 µg/mL | [1][5] |

| Accuracy (% Recovery) | 88-112% | [5] |

| Precision (RSD %) | < 6% | [1][5] |

| Within-day Precision (RSD %) | 1.0-4.6% | [4] |

| Day-to-day Precision (RSD %) | 2.2-4.7% | [4] |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Simplified overview of creatine synthesis and metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]